Cas no 38916-91-5 (erythro-Guaiacylglycerol)

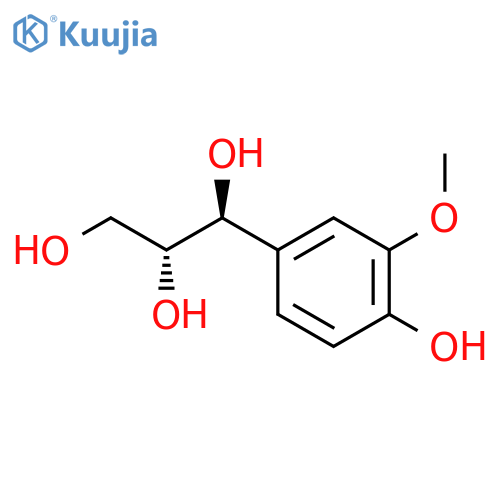

erythro-Guaiacylglycerol structure

商品名:erythro-Guaiacylglycerol

erythro-Guaiacylglycerol 化学的及び物理的性質

名前と識別子

-

- erythro-Guaiacylglycerol

- (1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-1,2,3-propanetriol

- (+)-Erythro-guaiacylglycerol

- Guaiacylglycerol

- guaicylglycerol

- (1R,2S)-rel-1-(4-Hydroxy-3-methoxyphenyl)-1,2,3-propanetriol

- (1R,2S)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol

- 38916-91-5

- (-)-(7R,8S)-guaiacylglycerol

- Q27136116

- CHEBI:67645

- erythro-1-(4-Hydroxy-3-methoxyphenyl)-1,2,3-propanetriol

- FS-9853

- AKOS032962389

- CHEMBL3608841

- (1S,2R)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol

- [ "" ]

-

- インチ: InChI=1S/C10H14O5/c1-15-9-4-6(2-3-7(9)12)10(14)8(13)5-11/h2-4,8,10-14H,5H2,1H3

- InChIKey: LSKFUSLVUZISST-UHFFFAOYSA-N

- ほほえんだ: COC1=C(C=CC(=C1)C(C(CO)O)O)O

計算された属性

- せいみつぶんしりょう: 214.08400

- どういたいしつりょう: 214.08412354g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 187

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 90.2Ų

- 疎水性パラメータ計算基準値(XlogP): -0.6

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.4±0.1 g/cm3

- ふってん: 483.7±45.0 °C at 760 mmHg

- フラッシュポイント: 246.3±28.7 °C

- PSA: 90.15000

- LogP: -0.21260

- じょうきあつ: 0.0±1.3 mmHg at 25°C

erythro-Guaiacylglycerol セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

erythro-Guaiacylglycerol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | G800005-.5mg |

erythro-Guaiacylglycerol |

38916-91-5 | 5mg |

$236.00 | 2023-05-18 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E89560-5mg |

(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-1,2,3-propanetriol |

38916-91-5 | ,HPLC≥98% | 5mg |

¥4640.0 | 2023-09-07 | |

| TRC | G800005-500μg |

erythro-Guaiacylglycerol |

38916-91-5 | 500μg |

$ 205.00 | 2022-06-04 | ||

| TargetMol Chemicals | TN4008-1 mg |

erythro-Guaiacylglycerol |

38916-91-5 | 98% | 1mg |

¥ 2,035 | 2023-07-10 | |

| TRC | G800005-2.5mg |

erythro-Guaiacylglycerol |

38916-91-5 | 2.5mg |

$816.00 | 2023-05-18 | ||

| TRC | G800005-1mg |

erythro-Guaiacylglycerol |

38916-91-5 | 1mg |

$454.00 | 2023-05-18 | ||

| TRC | G800005-5mg |

erythro-Guaiacylglycerol |

38916-91-5 | 5mg |

$1303.00 | 2023-05-18 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4008-1 mg |

erythro-Guaiacylglycerol |

38916-91-5 | 1mg |

¥2035.00 | 2022-04-26 | ||

| A2B Chem LLC | AF82790-5mg |

erythro-Guaiacylglycerol |

38916-91-5 | 98.0% | 5mg |

$577.00 | 2024-04-20 | |

| TargetMol Chemicals | TN4008-1mg |

erythro-Guaiacylglycerol |

38916-91-5 | 1mg |

¥ 3980 | 2024-07-19 |

erythro-Guaiacylglycerol 関連文献

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

38916-91-5 (erythro-Guaiacylglycerol) 関連製品

- 10548-83-1(1-(3',4'-Dimethoxyphenyl)-1-propanol)

- 27391-16-8(threo-Guaiacylglycerol)

- 121748-11-6(threo-1-C-Syringylglycerol)

- 20133-19-1(1-(3,4-Dimethoxyphenyl)propane-1,2-diol)

- 4770-00-7(3-cyano-4-nitroindole)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量